molecular formula C5H10O B157623 2-Butene, 1-methoxy-, (2E)- CAS No. 10034-14-7

2-Butene, 1-methoxy-, (2E)-

Cat. No.: B157623
CAS No.: 10034-14-7
M. Wt: 86.13 g/mol
InChI Key: LQBZMLRJLRSDNW-UHFFFAOYSA-N
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Description

2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of alkene with a methoxy group attached to the second carbon of the butene chain. The (E)-designation indicates that the higher priority groups on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene, 1-methoxy-, (2E)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired product .

Industrial Production Methods

Industrial production of 2-Butene, 1-methoxy-, (2E)- typically involves the catalytic dehydration of 2-butanone in the presence of methanol. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Butene, 1-methoxy-, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or ozone (O₃).

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Butene, 1-methoxy-, (2E)- in chemical reactions involves the interaction of its double bond with various reagents. For example, in halogenation reactions, the π-electrons of the double bond interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion to form the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butene, 1-methoxy-, (2E)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E)-configuration often leads to different stereochemical outcomes compared to its (Z)-isomer .

Properties

CAS No.

10034-14-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

1-methoxybut-2-ene

InChI

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3

InChI Key

LQBZMLRJLRSDNW-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/COC

SMILES

CC=CCOC

Canonical SMILES

CC=CCOC

Origin of Product

United States

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